1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol
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Overview
Description
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 2,3-dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 2,3-dimethylphenol with cyclohexanone in the presence of a base to form the corresponding ether. This intermediate is then subjected to reduction conditions to yield the final product. Common reagents used in this synthesis include sodium hydride (NaH) for deprotonation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexanol moiety can participate in various biochemical pathways. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Dimethylphenoxy)methyl)cyclohexan-1-ol
- 1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol
- 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol
Uniqueness
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The steric and electronic effects imparted by these substituents can result in distinct properties compared to its analogs.
Properties
Molecular Formula |
C15H22O2 |
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Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(2,3-dimethylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12-7-6-8-14(13(12)2)17-11-15(16)9-4-3-5-10-15/h6-8,16H,3-5,9-11H2,1-2H3 |
InChI Key |
ZYWKBDQCCMRRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2(CCCCC2)O)C |
Origin of Product |
United States |
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